molecular formula C9H14N2OS B13187568 [1-(Aminomethyl)cyclopropyl](4-methyl-1,3-thiazol-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](4-methyl-1,3-thiazol-2-yl)methanol

Cat. No.: B13187568
M. Wt: 198.29 g/mol
InChI Key: MLLOLPQNMKQHEX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group bonded to an aminomethyl group and a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Cyclopropyl and Thiazole Groups: The final step involves coupling the cyclopropyl group with the thiazole ring through a suitable linker, such as a methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced thiazole derivatives or cyclopropyl ring-opened products.

    Substitution: Formation of substituted thiazole derivatives or aminomethyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropyl and thiazole moieties.

Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, particularly due to the presence of the thiazole ring, which is known for its biological activity.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on the structural features, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: can be compared with other thiazole-containing compounds such as thiamine (Vitamin B1), sulfathiazole, and ritonavir.

    Cyclopropyl-containing compounds: such as cyclopropylamine and cyclopropylcarbinol can also be considered for comparison.

Uniqueness: The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group, an aminomethyl group, and a thiazole ring. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(4-methyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C9H14N2OS/c1-6-4-13-8(11-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3

InChI Key

MLLOLPQNMKQHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2(CC2)CN)O

Origin of Product

United States

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